4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine
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Overview
Description
4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine is a compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine involves several steps. One common method starts with the preparation of 5-methyl-1,3,4-thiadiazole-2-thiol, which is then reacted with 2-chloroethylpiperidine under basic conditions to form the desired product . The reaction typically requires the use of solvents such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring typically results in the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to enzymes and proteins, thereby inhibiting their activity . This can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with key enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine can be compared with other thiadiazole derivatives, such as:
5-Methyl-1,3,4-thiadiazole-2-thiol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a similar thiadiazole moiety but differs in its overall structure and applications.
4-Methyl-7-{(2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl)thio}coumarin: This compound contains both a thiadiazole and a coumarin moiety, making it unique in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H17N3S2 |
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Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-methyl-5-(2-piperidin-4-ylethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H17N3S2/c1-8-12-13-10(15-8)14-7-4-9-2-5-11-6-3-9/h9,11H,2-7H2,1H3 |
InChI Key |
SSZODPWCISWCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCCC2CCNCC2 |
Origin of Product |
United States |
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